N2-Methyl-D-lysine

CAS No.: 862504-02-7

Cat. No.: VC18944967

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862504-02-7 |

|---|---|

| Molecular Formula | C7H16N2O2 |

| Molecular Weight | 160.21 g/mol |

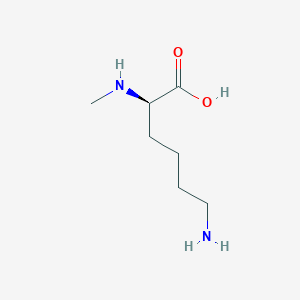

| IUPAC Name | (2R)-6-amino-2-(methylamino)hexanoic acid |

| Standard InChI | InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m1/s1 |

| Standard InChI Key | OLYPWXRMOFUVGH-ZCFIWIBFSA-N |

| Isomeric SMILES | CN[C@H](CCCCN)C(=O)O |

| Canonical SMILES | CNC(CCCCN)C(=O)O |

Introduction

Chemical Identity and Structural Features

N2-Methyl-D-lysine (IUPAC name: (2R)-2,6-diamino-2-methylhexanoic acid) is a chiral amino acid derivative with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . Its structure diverges from canonical lysine in two key aspects:

-

Stereochemistry: The D-configuration at the α-carbon distinguishes it from the naturally prevalent L-lysine.

-

Methylation: A methyl group (-CH₃) substitutes the hydrogen on the α-amino group (N2), altering its nucleophilicity and steric profile .

Table 1: Key Molecular Properties of N2-Methyl-D-lysine

Synthesis and Chemical Reactivity

The synthesis of N2-methyl-D-lysine involves strategic protection and alkylation of the α-amino group while preserving stereochemical integrity. Although direct reports on its synthesis are sparse, methodologies for analogous N-methylated amino acids provide a template.

Synthetic Strategies

-

Alkylation of Protected Lysine Derivatives:

-

Protection: The ε-amino group of D-lysine is shielded using a benzoyl or carbobenzoxy (Cbz) group, while the α-amino group is activated for methylation .

-

Methylation: Treatment with methyl iodide (CH₃I) in alkaline conditions introduces the methyl group at N2 .

-

Deprotection: Acidic hydrolysis (e.g., HBr in acetic acid) removes protective groups, yielding N2-methyl-D-lysine .

-

-

Reductive Amination:

Table 2: Comparative Synthesis Routes for N-Methylated Lysine Derivatives

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Alkylation | CH₃I, NaOH, benzoyl protection | 30–40 | Requires multi-step protection/deprotection |

| Reductive Amination | HCHO, NaBH₄, aqueous ethanol | 20–25 | Risk of over-alkylation |

Physicochemical Properties

N2-Methyl-D-lysine exhibits distinct properties due to its methylation and chirality:

-

Solubility: High solubility in aqueous solutions (similar to lysine) but reduced solubility in organic solvents .

-

Acid-Base Behavior: The α-amino group (pKa ≈ 9.5) is less basic than lysine’s ε-amino group (pKa ≈ 10.5), altering its ionization state under physiological conditions .

-

Stereochemical Impact: The D-configuration renders it resistant to proteolytic enzymes that target L-amino acids, enhancing metabolic stability .

Challenges and Future Directions

The study of N2-methyl-D-lysine remains nascent, with critical gaps in:

-

Biological Activity: No in vivo studies confirm its metabolic or signaling roles.

-

Synthetic Scalability: Current methods suffer from moderate yields and complex purification .

-

Structural Characterization: Limited NMR or crystallographic data exist for this specific derivative .

Future research should prioritize enzymatic assays to assess its interaction with methyltransferases and applications in peptide-based therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume